Product packaging for 1-(5-Iodo-2-methylphenyl)ethylamine(Cat. No.:)

1-(5-Iodo-2-methylphenyl)ethylamine

Cat. No.: B8148969
M. Wt: 261.10 g/mol
InChI Key: MTQDUGHJZUYTCP-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-methylphenyl)ethylamine (CAS 1391294-35-1) is a chemical compound with a molecular formula of C9H12IN and a molecular weight of 261.10 g/mol . It features an ethylamine group attached to a 5-iodo-2-methylphenyl ring, making it a potential versatile building block in organic synthesis and pharmaceutical research . The iodine substituent on the aromatic ring offers a reactive site for further functionalization via cross-coupling reactions, which is valuable for creating more complex molecular structures. Researchers can utilize this compound in the development of novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12IN B8148969 1-(5-Iodo-2-methylphenyl)ethylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-iodo-2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQDUGHJZUYTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Iodo 2 Methylphenyl Ethylamine and Analogous Structures

Classical Approaches to Substituted Phenylalkylamines

Traditional methods for the synthesis of phenylalkylamines have long been established and are valued for their reliability and scalability. These approaches typically involve the formation of an imine or a related intermediate, followed by reduction.

Reductive amination, or reductive alkylation, is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of 1-(5-Iodo-2-methylphenyl)ethylamine, this process would commence with 5-iodo-2-methylacetophenone and a source of ammonia (B1221849). The reaction proceeds in two main stages: the formation of an imine intermediate via nucleophilic attack of the amine on the ketone, followed by the reduction of this imine to the final amine. libretexts.org

The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting ketone. youtube.com

Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective for imines over ketones at neutral or slightly acidic pH. libretexts.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A non-toxic and effective reagent that is particularly useful for a wide range of substrates.

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" method that can be highly effective, though it may sometimes lead to over-alkylation or reduction of other functional groups. wikipedia.orgyoutube.com |

This one-pot procedure is widely utilized in synthetic chemistry for its efficiency. wikipedia.org The reaction is typically performed under neutral or weakly acidic conditions, which facilitate imine formation without passivating the amine nucleophile. wikipedia.org

Condensation reactions, where two molecules join with the loss of a small molecule like water, provide alternative routes to aryl-ethylamines. A relevant classical approach involves the condensation of an aryl aldehyde with a nitrile, followed by reduction. For instance, a substituted aryl aldehyde can react with methoxyacetonitrile. The resulting α-methoxycinnamonitrile can then be demethylated and subsequently reduced with a strong reducing agent like lithium aluminium hydride (LiAlH₄) to yield the desired β-arylethylamine. rsc.org

While this specific example builds a phenethylamine (B48288) from an aldehyde, the principle of building a carbon skeleton through condensation followed by reduction is a fundamental strategy in organic synthesis. acsgcipr.org

Advanced Synthetic Routes to this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like this compound, with a particular focus on controlling stereochemistry and achieving high yields.

The introduction of an iodine atom onto the phenyl ring can be achieved through electrophilic aromatic substitution. However, for substrates with multiple activating or deactivating groups, achieving the desired regioselectivity can be challenging. Modern cross-coupling reactions offer powerful alternatives. While many cross-coupling reactions form C-C or C-N bonds using aryl halides as starting materials, related methods can be used for the synthesis of the aryl iodide itself. nih.govacs.org

The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aromatic systems using copper catalysis to convert an aryl bromide into a more reactive aryl iodide. researchgate.net Alternatively, direct iodination can be performed using iodine in the presence of an oxidizing agent and a suitable catalyst. For example, the iodination of 2-methylbenzoic acid has been achieved using iodine and an oxidizing agent in the presence of a microporous compound like a zeolite, followed by purification. google.com This approach highlights the use of catalysts to control the reaction and improve yields.

Palladium and copper catalysts are central to many modern C-N bond-forming reactions, and while typically used to couple amines with aryl halides, the underlying principles of oxidative addition and reductive elimination are fundamental to a broad range of cross-coupling transformations. nih.govrsc.org

Creating the single-enantiomer chiral amine is a critical aspect of modern pharmaceutical synthesis. nih.gov Enantioselective catalysis, particularly asymmetric hydrogenation of imines, provides a direct and atom-economical route to chiral amines. acs.org This approach is a significant advancement over classical methods that produce a racemic mixture requiring subsequent resolution.

The process involves the hydrogenation of a prochiral imine (formed from 5-iodo-2-methylacetophenone) using a chiral transition metal catalyst. These catalysts, typically based on iridium, rhodium, or ruthenium complexed with chiral ligands, create a chiral environment that directs the hydrogenation to one face of the imine, producing one enantiomer of the amine in excess. nih.govacs.org

Examples of Catalytic Systems for Asymmetric Amine Synthesis

Catalyst Type Ligand Family Key Features
Iridium-based Chiral phosphorus ligands (e.g., phosphino-oxazolines) High efficiency and enantioselectivity for the hydrogenation of N-aryl imines. acs.org
Rhodium-based P-stereogenic phosphines Offer excellent levels of enantiocontrol in the reduction of various unsaturated compounds. nih.gov

| Biocatalysis | Imine reductases, transaminases | Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, representing a green chemistry approach. acs.org |

Metal-catalyzed enantioselective reductive amination (ERA) of ketones is another powerful technique that combines imine formation and asymmetric reduction in a single step, offering a direct pathway from a ketone to a chiral amine. thieme-connect.com

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org In this method, an achiral starting material is temporarily attached to a single-enantiomer chiral molecule (the auxiliary). The chirality of the auxiliary then directs a subsequent reaction to create the desired stereocenter on the original substrate. Finally, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgyoutube.com

For amine synthesis, a common approach involves attaching a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone, to form a chiral amide or related compound. nih.govspringerprofessional.de The α-carbon can then be alkylated or modified diastereoselectively. For synthesizing this compound, a related strategy would involve the diastereoselective reduction of a chiral imine or enamine derived from a chiral amine auxiliary. For example, condensation of 5-iodo-2-methylacetophenone with a chiral amine like (R)-1-phenylethylamine would form a chiral imine, which could then be reduced. The diastereomeric products could be separated, and the auxiliary group removed to yield the desired enantiopure amine.

Regioselective Synthesis of the Iodo-Substituted Methylphenyl Ring

The principal challenge in forming the core of this compound is achieving the correct placement of the iodine atom on the 2-methylphenyl ring. The directing effects of the methyl and a second substituent must be carefully considered to ensure the formation of the desired 5-iodo isomer.

A plausible and effective starting material for this synthesis is 2-methylacetophenone. Direct iodination of this substrate is a primary route. The methyl group is an ortho-, para-director, while the acetyl group is a meta-director. This combination of directing effects favors substitution at the 3- and 5-positions. By carefully selecting the iodinating agent and reaction conditions, the formation of the 5-iodo isomer can be maximized. A variety of iodine-donating reagents can be employed, often activated by an oxidizing agent or a Lewis acid. For instance, methods developed for the iodination of 2-methylbenzoic acid, a similar substrate, have utilized iodine in the presence of an oxidizing agent, acetic anhydride, and a microporous compound like a zeolite to achieve high regioselectivity and yield. google.com

Another effective strategy involves starting with an aniline (B41778) derivative, such as 2-methylaniline (o-toluidine). The amino group is a powerful ortho-, para-directing group. Electrophilic iodination of 2-methylaniline would be expected to yield 4-iodo-2-methylaniline (B78855) and 6-iodo-2-methylaniline. To achieve the desired 5-iodo substitution pattern, a different precursor is often necessary. One such route involves the iodination of o-nitroaniline using elemental iodine and an oxidant like hydrogen peroxide in a polar solvent with sulfuric acid, which regioselectively yields 4-iodo-2-nitroaniline. google.com While this specific intermediate leads to a different product, the principle of using a strongly directing group that can be later modified is a common tactic in multi-step synthesis.

The choice of iodinating system is critical for controlling regioselectivity. Studies on other substituted aromatics have shown that combinations like silver salts (e.g., AgBF₄) with elemental iodine can offer high reactivity and specific isomer formation. nih.gov For the synthesis of the key intermediate, 5-iodo-2-methylacetophenone, a direct iodination of 2-methylacetophenone under carefully controlled conditions remains a primary and efficient approach.

Optimization of Reaction Conditions and Isolation Techniques for this compound

Once the precursor, 5-iodo-2-methylacetophenone, is obtained, the final step is the conversion of the ketone to a primary amine. Reductive amination is the most common and efficient method for this transformation. wikipedia.orgresearchgate.net This one-pot reaction involves treating the ketone with an ammonia source and a reducing agent.

The optimization of this step involves several variables, including the choice of catalyst, reducing agent, solvent, temperature, and pressure. Both heterogeneous and homogeneous catalysts have been successfully employed for the reductive amination of various acetophenone (B1666503) derivatives. wikipedia.orgd-nb.info Iron-based catalysts, for example, are appealing due to their low cost and low toxicity. d-nb.infonih.gov Optimization studies for the iron-catalyzed reductive amination of acetophenone have identified key parameters for maximizing yield.

Table 1: Optimization of Iron-Catalyzed Reductive Amination of Acetophenone This table is representative of optimization studies for analogous substrates.

EntryCatalystSolventTemperature (°C)Pressure (H₂ MPa)Yield (%)
1Fe/SiO₂Water1406.5<5
2Fe/Al₂O₃Water1406.5<5
3Fe/(N)SiCDioxane1406.565
4Fe/(N)SiCToluene1406.578
5Fe/(N)SiCWater1206.581
6Fe/(N)SiCWater1406.592

Data adapted from studies on analogous acetophenones. d-nb.infonih.gov

As shown in the table, both the catalyst support and the solvent play a crucial role. A nitrogen-doped silicon carbide support ( (N)SiC) proved superior, and water was found to be an effective solvent, highlighting a green chemistry approach. d-nb.info The reaction temperature is also a critical parameter to control for optimal conversion.

The isolation and purification of the final product, this compound, requires separating the basic amine from unreacted ketone, inorganic salts, and potential side products, such as secondary amines formed from the reaction of the primary amine product with another molecule of the starting ketone. A standard workup involves quenching the reaction, followed by liquid-liquid extraction. Because the product is a base, its solubility can be manipulated by adjusting the pH of the aqueous phase. This allows for an effective separation strategy. acs.orgrsc.orgacs.org

Table 2: Purification Techniques for Phenylamines

TechniquePrincipleApplication
pH-Controlled Extraction The basic amine is protonated in acidic solution, becoming water-soluble, while neutral impurities remain in the organic phase. Basifying the aqueous layer liberates the free amine for extraction into a fresh organic phase.Efficiently separates the amine product from unreacted ketone and non-basic impurities. Can also separate primary, secondary, and tertiary amines by using buffers of specific pH. acs.orgacs.org
Crystallization The amine is converted to a salt (e.g., hydrochloride or tartrate) which often has good crystallinity, allowing for purification by recrystallization from a suitable solvent.Removes soluble impurities and can be used for chiral resolution if a chiral acid is used.
Distillation The free base can be purified by vacuum distillation if it is thermally stable.Effective for removing non-volatile impurities or separating from solvents.
Column Chromatography The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) and eluted with a solvent system.To avoid peak tailing due to the basicity of the amine, the eluent is often modified with a small amount of a competing base, such as triethylamine (B128534) or ammonia. biotage.com

By employing a combination of these optimized reaction and purification strategies, this compound can be synthesized with high purity and in good yield.

Chemical Transformations and Derivatization Strategies for 1 5 Iodo 2 Methylphenyl Ethylamine

Reactions at the Primary Amine Moiety

The primary amine group of 1-(5-iodo-2-methylphenyl)ethylamine is a nucleophilic center that readily participates in a variety of classical amine reactions. These transformations are fundamental for introducing diverse functionalities and constructing larger molecular scaffolds.

Amidation and Sulfonamidation Reactions

The primary amine can be readily converted to the corresponding amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. For instance, the reaction of sulfonamides with substituted aromatic aldehydes can yield Schiff base derivatives. researchgate.net

Formation of Imines and Schiff Bases

The condensation reaction of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. researchgate.netdergipark.org.tr This reaction, often catalyzed by an acid or performed under conditions that facilitate the removal of water, is a straightforward method for introducing a C=N double bond. dergipark.org.trresearchgate.net The resulting imines are themselves versatile intermediates for further synthetic manipulations. researchgate.netnih.gov Mechanochemical methods, such as manual grinding of the reactants at room temperature, have also been successfully employed for the synthesis of imines, offering a solvent-free and efficient alternative. nih.gov

A variety of aldehydes and ketones can be used in this reaction, leading to a wide array of Schiff base derivatives with different steric and electronic properties. researchgate.netdergipark.org.tr

Reactant 1Reactant 2Product TypeReference
Primary AmineAldehydeImine (Aldimine) dergipark.org.tr
Primary AmineKetoneImine (Ketimine) dergipark.org.tr
1-naphthylamineAromatic AldehydesImine dergipark.org.tr
Fluorinated BenzaldehydesChiral BenzylaminesChiral Imines nih.gov
2,4-dinitrophenylhydrazineAryl AldehydesSchiff Bases ijsrst.com

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary amine can be further functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen, a key step in the synthesis of many biologically active compounds. N-acylation, the introduction of an acyl group, is a common method for the protection of amines or for the synthesis of amides, which are prevalent in pharmaceuticals and natural products.

Synthesis of Nitrogen-Containing Heterocycles from the Amine Group

The primary amine of this compound can serve as a key nitrogen source for the construction of various nitrogen-containing heterocyclic rings. For example, palladium-catalyzed reactions can be employed to synthesize quinoline (B57606) derivatives. mdpi.com Specifically, 2-alkoxyquinolines can be synthesized from 1,3-butadiynamides through a palladium-driven cascade reaction. mdpi.com Another example involves the palladium-catalyzed cyclization of benzamides with arynes to produce phenanthridinone derivatives. rsc.org

Reactions Involving the Iodo-Substituted Phenyl Ring

The carbon-iodine bond in the phenyl ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the synthesis of complex aryl-substituted structures.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are widely used to facilitate the coupling of the aryl iodide with a variety of partners. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgrsc.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Reactant 1Reactant 2Catalyst SystemProductReference
Aryl HalideOrganoboron CompoundPalladium Catalyst, BaseBiaryl Compound libretexts.org
5'-O-DMTr-5-iodo-2'-deoxyuridine-SerrKap palladacycleC5-substituted derivatives nih.gov
Iodo(difluoroenol) derivativesPotassium trifluoroborate-Coupled products nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.orglibretexts.org Copper-free variations of the Sonogashira reaction have also been developed. libretexts.org

Reactant 1Reactant 2Catalyst SystemProductReference
Aryl HalideTerminal AlkynePalladium Catalyst, Copper(I) Cocatalyst, Amine BaseArylalkyne wikipedia.orgorganic-chemistry.org
IodobenzeneEthyl propiolate-Ethyl 3-phenylpropiolate researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes, often with high stereoselectivity. organic-chemistry.orgresearchgate.net A variety of palladium catalysts and reaction conditions have been developed to broaden the scope of this transformation. organic-chemistry.org

Reactant 1Reactant 2Catalyst SystemProductReference
Aryl HalideAlkenePalladium Catalyst, BaseSubstituted Alkene organic-chemistry.org
5'-O-DMTr-5-iodo-2'-deoxyuridine-SerrKap palladacycleAlkenylated derivatives nih.gov

Nucleophilic Aromatic Substitution on the Iodoaryl Moiety

Nucleophilic aromatic substitution (SNAr) reactions on the iodoaryl component of this compound represent a key strategy for introducing a wide array of functional groups. Although the iodine atom is a halogen, its leaving group ability in SNAr reactions is generally lower than that of fluorine, chlorine, or bromine, a phenomenon often referred to as the "element effect". chinesechemsoc.org This is typically attributed to the first step of the SNAr mechanism, the nucleophilic addition to form a Meisenheimer complex, being the rate-determining step. chinesechemsoc.org

For a nucleophilic aromatic substitution to proceed, the aromatic ring generally requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the ethylamine (B1201723) group at the 1-position and the methyl group at the 2-position are electron-donating, which does not favor the classical addition-elimination SNAr mechanism.

However, SNAr can be facilitated under certain conditions, such as through the formation of a benzyne (B1209423) intermediate via an elimination-addition mechanism. This pathway becomes relevant in the absence of strong electron-withdrawing groups and typically requires a very strong base. The reaction of an aryl halide with a strong base like sodium amide can lead to the formation of a benzyne, which is then attacked by a nucleophile.

While no specific examples of SNAr reactions on this compound are readily available in the literature, analogous transformations on other iodo-tolyl compounds suggest potential pathways. For instance, the displacement of iodide by various nucleophiles such as alkoxides, thiolates, and amines could be envisioned, likely requiring harsh reaction conditions or transition metal catalysis to proceed efficiently.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions

NucleophileProductPotential Conditions
RO⁻1-(5-Alkoxy-2-methylphenyl)ethylamineHigh temperature, strong base
RS⁻1-(5-Alkylthio-2-methylphenyl)ethylamineHigh temperature, strong base
R₂N⁻1-(5-Dialkylamino-2-methylphenyl)ethylamineStrong base (e.g., NaNH₂)

This table presents hypothetical transformations based on general principles of nucleophilic aromatic substitution, as direct literature examples for the specific substrate are unavailable.

Functional Group Interconversions of the Aryl-Iodine Bond

The aryl-iodine bond is a versatile handle for a multitude of functional group interconversions, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are generally more common and milder than nucleophilic aromatic substitution for aryl iodides.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis is a cornerstone for the functionalization of aryl iodides. Reactions such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these transformations would lead to a diverse array of derivatives.

For example, a Suzuki coupling with a boronic acid (R-B(OH)₂) could introduce a new alkyl, alkenyl, or aryl group at the 5-position. Similarly, a Sonogashira coupling with a terminal alkyne would yield an alkynyl derivative. The Buchwald-Hartwig amination offers a route to introduce a variety of substituted amines at the 5-position. A recent study has demonstrated the palladium-catalyzed silylation of 1-(2-iodophenyl)-1H-indoles, highlighting the utility of this approach for introducing silyl (B83357) groups. acs.org

Copper-Catalyzed Cross-Coupling Reactions:

Copper-catalyzed reactions, such as the Ullmann condensation, provide another avenue for functionalizing the aryl-iodine bond. A notable example is the copper-catalyzed coupling of hydroxylamines with aryl iodides, which allows for the synthesis of N-aryl hydroxylamines. organic-chemistry.org This methodology could potentially be applied to this compound to introduce a hydroxylamino group.

Table 2: Potential Functional Group Interconversions via Cross-Coupling

Reaction NameCoupling PartnerResulting Functional GroupCatalyst System (Typical)
Suzuki CouplingR-B(OH)₂Aryl, Alkyl, AlkenylPd(PPh₃)₄, base
Sonogashira CouplingR-C≡CHAlkynePd(PPh₃)₄, CuI, base
Buchwald-Hartwig AminationR₂NHSubstituted AminePd catalyst, ligand, base
Heck CouplingAlkeneSubstituted AlkenePd(OAc)₂, ligand, base
Stille CouplingR-Sn(Alkyl)₃Aryl, Alkyl, AlkenylPd(PPh₃)₄

This table outlines potential transformations based on established cross-coupling methodologies for aryl iodides.

Stereochemical Control and Regioselectivity in this compound Transformations

The presence of a chiral center at the benzylic position of the ethylamine side chain introduces the critical elements of stereochemical control and regioselectivity in any transformation of this compound.

Stereochemical Control:

Reactions involving the chiral center, such as N-alkylation or acylation of the amine, generally proceed with retention of configuration if the chiral center itself is not directly involved in bond-breaking or bond-forming events. However, any reaction that could lead to racemization, such as those proceeding through a planar intermediate at the chiral center, must be carefully considered.

Strategies to achieve high stereocontrol in reactions involving chiral benzylic amines often rely on the use of chiral catalysts or auxiliaries. For instance, asymmetric synthesis methodologies can be employed to selectively produce one enantiomer of a derivatized product. chinesechemsoc.org The stereoselective preparation of quaternary benzylic centers has been achieved using chiral imidazolines, demonstrating a method for controlling stereochemistry in alkylation reactions. rsc.org

Regioselectivity:

Regioselectivity concerns the preferential reaction at one site over another. In the context of this compound, this is particularly relevant for reactions on the aromatic ring. The substitution pattern of the ring, with the ethylamine group at C1, a methyl group at C2, and the iodine at C5, will influence the regiochemical outcome of reactions like electrophilic aromatic substitution or metallation-substitution sequences.

The directing effects of the existing substituents play a crucial role. The methyl and ethylamine groups are ortho, para-directing activators, while the iodine is a deactivating but also ortho, para-directing group. In electrophilic aromatic substitution, the incoming electrophile would be directed to the positions ortho and para to the activating groups. The steric hindrance from the existing substituents would also play a significant role in determining the final position of substitution. For instance, in reactions of 2-thioxopyrimidin-4-ones, electronic factors were found to control the regioselectivity, leading to the formation of angular regioisomers. nih.gov

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for determining the precise molecular structure of 1-(5-Iodo-2-methylphenyl)ethylamine. Both ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted phenyl ring would appear as a complex splitting pattern in the downfield region. The chemical shifts and coupling constants of these protons would be crucial in confirming the 1,2,5-trisubstitution pattern. The ethylamine (B1201723) side chain would exhibit characteristic signals: a quartet for the methine (CH) proton coupled to the adjacent methyl protons, and a doublet for the terminal methyl (CH₃) protons. The protons of the amine (NH₂) group might appear as a broad singlet, and the methyl group attached to the phenyl ring would also present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would be expected to show signals for the six aromatic carbons, with the carbon atom bonded to the iodine atom showing a significantly lower chemical shift due to the heavy atom effect. The carbons of the ethylamine side chain and the methyl group on the ring would also have characteristic chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H and ¹³C NMR Data Table:

Assignment Hypothetical ¹H NMR Chemical Shift (δ, ppm) Hypothetical ¹³C NMR Chemical Shift (δ, ppm)
Ar-H7.0 - 7.8120 - 145
-CH(NH₂)~4.1 (quartet)~50
-CH₃ (ethyl)~1.4 (doublet)~24
Ar-CH₃~2.3 (singlet)~18
-NH₂1.5 - 3.0 (broad singlet)-
Ar-C-I-~95

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) would be essential for unequivocally determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), the exact elemental composition (C₉H₁₂IN) could be confirmed. This technique would differentiate the target compound from any isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, corroborating the connectivity of the atoms within the molecule.

Expected HRMS Data:

Ion Calculated m/z Observed m/z
[M+H]⁺262.0087Data not available

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in this compound. The spectrum would be expected to show N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic components would be observed around 2850-3100 cm⁻¹. The presence of the aromatic ring would be further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A C-I stretching vibration would be expected in the far-infrared region, typically below 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The substituted benzene (B151609) ring is a chromophore that would be expected to absorb UV light. The spectrum would likely show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands could be influenced by the substitution pattern on the benzene ring.

Anticipated Spectroscopic Data Table:

Spectroscopic Technique Functional Group/Chromophore Expected Absorption Region
IRN-H stretch (primary amine)3300 - 3500 cm⁻¹
IRC-H stretch (aromatic/aliphatic)2850 - 3100 cm⁻¹
IRC=C stretch (aromatic)1450 - 1600 cm⁻¹
UV-VisPhenyl ring (π → π*)~200 - 280 nm

Computational Chemistry and Theoretical Investigations of 1 5 Iodo 2 Methylphenyl Ethylamine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely employed to predict and analyze the properties of molecules with a high degree of accuracy. nih.govrsc.org For 1-(5-Iodo-2-methylphenyl)ethylamine, DFT calculations offer a detailed understanding of its geometry, reactivity, and electronic properties.

Geometry Optimization and Conformational Landscapes

The first step in the theoretical analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. nih.gov For this compound, this process involves minimizing the energy of the molecule to locate its ground state conformation. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly used for this purpose. nih.gov

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-C bond of the ethylamine (B1201723) side chain and the C-N bond. Different staggered and eclipsed conformations can be explored by systematically rotating these bonds and calculating the corresponding energies. The results of such an analysis would likely reveal a few low-energy conformers that are energetically favored. The presence of the bulky iodine atom and the methyl group on the phenyl ring would introduce steric hindrance, significantly influencing the preferred conformations.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Illustrative Data)

ParameterBond Length (Å)ParameterBond Angle (°)
C-I2.10C-C-I120.5
C-CH31.52C-C-CH3121.0
C-C(ethyl)1.53C-C-N112.0
C-N1.47H-N-H107.0

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scienceopen.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. scienceopen.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the ethylamine group, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring, particularly influenced by the electron-withdrawing iodine atom, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scienceopen.comnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP surface of this compound, the most negative potential (red and yellow regions) would be concentrated around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for protonation and electrophilic interaction. The iodine atom, despite being electronegative, can also exhibit regions of positive potential (known as a σ-hole) along the C-I bond axis, which can participate in halogen bonding. The hydrogen atoms of the amine group and the methyl group would exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide detailed information about the conformational dynamics of this compound and the influence of the surrounding environment, such as a solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govmdpi.com

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a QSAR study involving this compound, a wide range of descriptors would be calculated, categorized as:

Constitutional (1D) Descriptors: These include molecular weight, number of atoms, and number of specific functional groups.

Topological (2D) Descriptors: These describe the connectivity of atoms in the molecule, such as connectivity indices and shape indices.

Geometrical (3D) Descriptors: These are derived from the 3D coordinates of the atoms and include molecular surface area and volume.

Physicochemical Descriptors: These relate to the molecule's physicochemical properties, such as hydrophobicity (logP) and electronic properties (e.g., dipole moment). researchgate.net

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and include HOMO and LUMO energies, and atomic charges. oup.com

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Techniques like genetic algorithms or stepwise multiple linear regression are often used to identify the subset of descriptors that best correlates with the activity being modeled. researchgate.net These selected descriptors can then provide insights into the structural features that are important for the molecule's activity.

No Publicly Available Computational or Molecular Docking Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or molecular docking studies focusing on the compound this compound were identified. As a result, the detailed article requested on its theoretical investigations, statistical model development, and protein-ligand interaction modeling cannot be generated at this time.

The inquiry for an in-depth analysis of this compound, a specific chemical entity, did not yield any published research that would allow for a scientifically accurate and detailed discussion of its computational and molecular docking properties. The stringent requirement to focus solely on this compound and to provide data-driven content prevents the creation of an article based on hypothetical scenarios or extrapolations from related but distinct molecules.

The requested outline, focusing on "Computational Chemistry and Theoretical Investigations," "Statistical Model Development and Validation Methodologies," and "Molecular Docking Studies for Protein-Ligand Interaction Modeling," necessitates the availability of specific research data, such as that derived from quantum mechanical calculations, Quantitative Structure-Activity Relationship (QSAR) studies, and in silico docking simulations. The absence of such dedicated research for this compound in the public domain makes it impossible to fulfill the request with the required level of detail and scientific rigor.

While general methodologies for computational chemistry and molecular docking are well-established in the scientific community, applying them to a specific compound for which no studies have been published would be speculative and would not meet the criteria of a professional and authoritative article based on diverse sources.

Applications of 1 5 Iodo 2 Methylphenyl Ethylamine As a Research Scaffold and Chemical Probe Precursor

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The iodo-substituted phenethylamine (B48288) framework, exemplified by 1-(5-Iodo-2-methylphenyl)ethylamine, is a valuable precursor in the synthesis of more complex molecular architectures. The presence of the iodine atom on the phenyl ring provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the construction of elaborate molecules with potential therapeutic applications.

A notable example of the synthetic utility of a related iodo-phenethylamine is in the synthesis of the 2C-I class of psychedelic phenethylamines. For instance, 2,5-dimethoxy-4-iodophenethylamine (2C-I) serves as a key intermediate in the synthesis of N-benzylphenethylamines, commonly known as NBOMes. nih.govresearchgate.net The synthesis of these potent serotonin (B10506) 5-HT2A receptor agonists involves the reductive amination of an appropriate benzaldehyde (B42025) with the corresponding 2C-X compound. nih.gov This highlights the role of the primary amine of the phenethylamine core in forming new chemical linkages to create more complex and pharmacologically active molecules. While the substitution pattern of this compound differs from 2C-I, the underlying principle of using the iodo-phenethylamine scaffold as a building block for more intricate structures remains analogous.

Precursor for Radiolabeling Methodologies in Chemical Biology Research

The iodine atom in this compound makes it an attractive precursor for the development of radiolabeled compounds for use in chemical biology and nuclear medicine. Radioiodination is a well-established strategy for labeling biomolecules for imaging and therapeutic applications. nih.gov

Synthetic Approaches for [¹²³I], [¹²⁵I], and [¹³¹I] Radiolabeling

Several radioisotopes of iodine are commonly used in research and clinical settings, each with distinct properties that make them suitable for different applications. nih.gov

Iodine-123 ([¹²³I]) : This isotope is a gamma emitter with a half-life of 13.2 hours and is ideal for diagnostic imaging using Single Photon Emission Computed Tomography (SPECT). nih.gov Its gamma energy is well-suited for standard imaging equipment. nih.gov

Iodine-125 (B85253) ([¹²⁵I]) : With a longer half-life of 59.4 days, [¹²⁵I] is a gamma and X-ray emitter primarily used in in vitro assays, such as radioimmunoassays and autoradiography, as well as for preclinical research. nih.govdtu.dk

Iodine-131 ([¹³¹I]) : This isotope is both a beta and gamma emitter with a half-life of 8.02 days. nih.gov The beta emission makes it suitable for targeted radionuclide therapy, while the gamma emission allows for imaging. nih.gov

The introduction of these radioisotopes into a molecule like this compound can be achieved through several methods. A common approach is isotopic exchange, where the non-radioactive iodine atom is replaced with a radioactive one. This can be facilitated by methods such as the Iodo-gen™ or chloramine-T methods, which generate an electrophilic iodine species for the exchange reaction. reddit.com Another powerful technique is iododestannylation, where a trialkyltin precursor is reacted with a source of radioactive iodine. nih.gov

Iodine IsotopeHalf-lifePrimary EmissionsPrimary Application
¹²³I 13.2 hoursGamma (159 keV)SPECT Imaging
¹²⁵I 59.4 daysGamma, X-rayIn vitro assays, Preclinical research
¹³¹I 8.02 daysBeta, GammaRadiotherapy, Imaging

Development of Iodine-Containing Ligands for In Vitro Receptor Binding Assays

Radiolabeled ligands are indispensable tools for studying receptor pharmacology. In vitro receptor binding assays utilize these ligands to determine the affinity and selectivity of new drug candidates for their target receptors. nih.gov The development of iodine-containing ligands derived from scaffolds like this compound can provide valuable probes for such studies.

For example, a study on the dopamine (B1211576) D2 receptor utilized an [¹²⁵I]-labeled benzamide (B126) derivative to characterize its binding properties. researchgate.net The high specific activity achievable with iodine-125 allows for sensitive detection in these assays. researchgate.net By synthesizing derivatives of this compound and subsequently radiolabeling them, researchers can create a panel of radioligands to probe various receptor systems. The data obtained from these binding assays, such as the inhibition constant (Ki), are crucial for structure-activity relationship (SAR) studies and for selecting promising compounds for further development.

Design and Synthesis of Preclinical Imaging Agents for In Vivo Research Models

In addition to in vitro applications, radiolabeled compounds are vital for in vivo imaging in preclinical animal models. Techniques like SPECT and Positron Emission Tomography (PET) allow for the non-invasive visualization and quantification of biological processes in living organisms. The development of imaging agents based on the this compound scaffold could enable the study of various biological targets in the context of a whole organism.

The design of such imaging agents requires careful consideration of pharmacokinetic properties, including brain penetration for central nervous system targets. The lipophilicity of the molecule, which can be modulated by the substituents on the phenethylamine core, plays a significant role in its ability to cross the blood-brain barrier. The synthesis of structurally identical compounds labeled with different isotopes (e.g., a fluorine-18 (B77423) labeled version for PET and an iodine-123 labeled version for SPECT) can be particularly valuable for comparative imaging studies. nih.gov

Utility in Chemical Biology as a Modular Building Block for Probe Development

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The modular nature of this compound makes it a useful building block for the synthesis of such probes. The primary amine can be readily modified to introduce various functionalities, such as fluorophores for fluorescence imaging, affinity tags for protein pull-down experiments, or reactive groups for covalent labeling of the target protein.

The iodo-substituent further enhances its utility as a modular scaffold. Through cross-coupling reactions, a wide range of chemical moieties can be introduced at this position, allowing for the systematic exploration of the chemical space around the phenethylamine core to optimize probe performance.

Exploration of this compound Derivatives in Material Science Applications

While the primary applications of phenethylamines are in the realm of medicinal chemistry and pharmacology, the unique electronic and structural properties of iodo-substituted aromatic compounds could potentially be exploited in material science. The presence of the heavy iodine atom can influence properties such as conductivity and photoluminescence. While there is currently no specific research on the material science applications of this compound derivatives, the broader field of organic electronics and functional materials often utilizes halogenated aromatic compounds. Further research would be needed to explore the potential of this particular scaffold in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Future Perspectives and Emerging Research Avenues for 1 5 Iodo 2 Methylphenyl Ethylamine

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of enantiomerically pure 1-(5-Iodo-2-methylphenyl)ethylamine is a critical area of research. While classical resolution methods are established, the development of novel catalytic systems promises more efficient and sustainable routes. Future research will likely focus on asymmetric catalysis, employing transition metal complexes with chiral ligands or organocatalysts to achieve high enantioselectivity. The goal is to develop processes that are not only highly selective but also operate under mild conditions with low catalyst loadings, minimizing waste and cost.

Another promising direction is the exploration of biocatalysis. Enzymes, such as transaminases, can offer unparalleled selectivity and operate in environmentally benign aqueous media. The development of robust and recyclable enzyme systems for the asymmetric amination of the corresponding ketone precursor will be a significant step forward.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous flow processes and automation, which offer enhanced safety, consistency, and scalability. springernature.com Integrating the synthesis of this compound into continuous flow systems can lead to significant improvements in process efficiency. springernature.comnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov

Automated synthesis platforms, guided by machine learning algorithms, can accelerate the optimization of reaction conditions for the synthesis of this compound and its derivatives. mit.edu These platforms can systematically explore a wide range of reaction parameters, leading to the rapid identification of optimal synthetic protocols. mit.edu The combination of flow chemistry and automation has the potential to enable the on-demand synthesis of this important chiral amine. nih.gov

Advanced Applications in Supramolecular Chemistry and Molecular Recognition Studies

The structural motifs within this compound make it an intriguing candidate for applications in supramolecular chemistry and molecular recognition. ijsr.net The amine group can participate in hydrogen bonding, while the aryl iodide can act as a halogen bond donor. These non-covalent interactions are fundamental to the design of self-assembling systems and host-guest complexes. ijsr.netrsc.org

Future research could explore the use of this compound in the construction of novel supramolecular architectures, such as capsules, cages, and polymers. ijsr.netnwhitegroup.com The chirality of the molecule could be exploited to create chiral cavities for enantioselective recognition of other molecules. Furthermore, the iodo-substituent provides a handle for the formation of halogen-bonded assemblies, a rapidly growing area of supramolecular chemistry. nwhitegroup.com

Interaction TypePotential Application
Hydrogen BondingFormation of self-assembled materials
Halogen BondingDesign of anion recognition systems
ChiralityEnantioselective host-guest chemistry

Harnessing Unique Reactivity Profiles of the Iodo-Methylphenyl-ethylamine Core for Novel Chemical Space Exploration

The iodo- and methyl- substituents on the phenyl ring of this compound provide a versatile platform for chemical diversification. The aryl iodide is particularly valuable as it can participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a diverse array of functional groups, enabling the exploration of novel chemical space.

The methyl group can also be functionalized, for example, through radical halogenation followed by nucleophilic substitution, further expanding the range of accessible derivatives. The combination of these transformations with the chiral amine core will allow for the synthesis of a vast library of new compounds with potential applications in drug discovery and materials science.

Interdisciplinary Research Incorporating Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules. nih.gov In the context of this compound, AI and ML algorithms can be employed to predict the properties of virtual derivatives, guiding synthetic efforts towards compounds with desired characteristics. nih.gov

For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity or material properties. nih.gov Generative models can be used to design novel compounds based on the this compound scaffold that are predicted to have enhanced performance. This data-driven approach will accelerate the discovery of new and improved molecules for a variety of applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Iodo-2-methylphenyl)ethylamine, and how do reaction conditions influence yield?

  • Methodology : Optimize via palladium-catalyzed cross-coupling for introducing the iodine moiety, followed by reductive amination of the ketone intermediate. Control reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. DMF) to minimize byproducts . Characterize intermediates using NMR and HPLC to confirm structural integrity. For yield optimization, employ Design of Experiments (DoE) to test variables like catalyst loading and reaction time .

Q. How should researchers characterize the purity and identity of this compound?

  • Methodology : Use a combination of techniques:

  • HPLC-MS : To assess purity (>95%) and detect trace impurities.
  • NMR (¹H, ¹³C, 2D-COSY) : Confirm substituent positions and stereochemistry.
  • Elemental Analysis : Validate empirical formula (C₉H₁₂IN).
  • Melting Point Analysis : Compare with literature values if available. Document all data in line with journal requirements for reproducibility .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use impervious gloves (e.g., nitrile) and sealed goggles due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Refer to OSHA-compliant SDS for spill management and disposal guidelines. Monitor glove integrity during prolonged use .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology : Employ ω-transaminase enzymes engineered via semi-rational mutagenesis (e.g., targeting active-site residues for substrate specificity). Use computational docking (e.g., AutoDock Vina) to predict enzyme-substrate interactions. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare kinetic parameters (kcat/KM) of wild-type vs. mutant enzymes .

Q. How do steric and electronic effects of the iodine substituent influence the compound’s reactivity in downstream applications?

  • Methodology : Conduct DFT calculations (e.g., Gaussian 09) to map electron density and steric hindrance. Experimentally, compare reaction rates in nucleophilic substitution (e.g., with Grignard reagents) against non-iodinated analogs. Use Hammett plots to correlate substituent effects with reaction outcomes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies.
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols.
  • Error Analysis : Identify systemic biases (e.g., solvent interference in bioassays) via controlled replicates. Publish negative results to clarify discrepancies .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests). Cross-reference with molecular dynamics simulations to assess blood-brain barrier permeability .

Data Presentation & Reproducibility

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodology : Include step-by-step protocols with exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk line for air-sensitive steps). Provide raw spectral data (NMR, IR) in supplementary files. Use SI units and significant figures consistently .

Q. How should researchers address limitations in experimental design when publishing findings?

  • Methodology : Clearly state assumptions (e.g., idealized reaction conditions) and quantify uncertainty (e.g., error bars in kinetic studies). Discuss alternative hypotheses for unexpected results. Propose follow-up experiments (e.g., isotopic labeling for mechanistic studies) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight 261.11 g/mol
Recommended Solvents DCM, THF, Ethanol (anhydrous)
Chiral Resolution Chiralpak AD-H column, hexane:IPA (90:10)
Thermal Stability Stable up to 150°C (TGA analysis)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.